molecular formula C21H20O11 B191792 Maritimein CAS No. 490-54-0

Maritimein

Cat. No.: B191792
CAS No.: 490-54-0
M. Wt: 448.4 g/mol
InChI Key: SYRURBPRFQUYQS-RHEJLWEFSA-N
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Description

Maritimein is an aurone, a type of natural phenol. It is the 6-glucoside of maritimetin and can be found in the plant Coreopsis maritima . This compound is an anthochlor pigment, which is a kind of yellow pigment . This compound is known for its strong antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Maritimein can be synthesized through the glycosylation of maritimetin. The process involves the reaction of maritimetin with a suitable glycosyl donor in the presence of a catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using chromatographic techniques .

Industrial Production Methods: In an industrial setting, this compound can be extracted from Coreopsis maritima using solvent extraction methods. The plant material is first dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified to obtain this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Maritimein has a wide range of applications in scientific research:

    Chemistry: this compound is used as a model compound in the study of aurones and their derivatives. It is also used in the synthesis of novel compounds with potential biological activities.

    Biology: this compound exhibits strong antioxidant properties, making it a valuable compound in the study of oxidative stress and related biological processes.

    Medicine: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular protective activities.

    Industry: this compound is used as a natural pigment in the food and cosmetic industries due to its yellow color and antioxidant properties

Mechanism of Action

Maritimein exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cell proliferation. It targets molecular pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, maritimetin. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/b13-6-/t14-,16-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRURBPRFQUYQS-RHEJLWEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029272
Record name (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-54-0
Record name Maritimein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maritimein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-(β-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MARITIMEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PTU0WDQ7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Maritimein and where is it found?

A1: this compound is a naturally occurring chalcone glycoside, specifically a type of flavonoid. It's found in various plant species, including Coreopsis tinctoria Nutt, Cynara scolymus (artichoke) leaves [], and Bidens pilosa [].

Q2: What are the potential health benefits associated with this compound?

A2: Research suggests that Coreopsis tinctoria Nutt, a plant containing this compound, may offer protective effects against diabetic nephropathy []. This benefit is attributed to several active ingredients, including this compound, which potentially act upon various signaling pathways like PI3K/AKT, insulin, mTOR, and insulin resistance pathways [].

Q3: How does this compound exert its potential beneficial effects at a molecular level?

A3: While further research is needed to fully understand this compound's mechanisms of action, studies point to its interaction with specific molecular targets. Network pharmacology analysis indicates that this compound potentially interacts with proteins like PYGM, TLR2, RAF1, and others []. These interactions may influence vital cellular processes like protein phosphorylation and cytokine secretion, contributing to its potential therapeutic effects [].

Q4: Is there any evidence of this compound's activity in cellular models?

A4: Yes, in vitro studies using human renal glomerular endothelial cells exposed to high glucose, mimicking an insulin resistance model, demonstrated that this compound increased the phosphorylation of AKT/AKT []. This finding suggests this compound's potential role in modulating insulin signaling pathways, which are often disrupted in diabetic nephropathy [].

Q5: What is the relationship between this compound and other flavonoids like Marein?

A5: this compound and Marein often coexist in the same plant species, as observed in Coreopsis grandiflora []. They represent a chalcone-aurone pair, indicating a close biosynthetic relationship. Interestingly, both are considered active ingredients contributing to the potential therapeutic benefits of Coreopsis tinctoria Nutt []. Further research is necessary to delineate their distinct and synergistic roles in biological systems.

Q6: Are there any known applications of this compound beyond potential health benefits?

A6: Research has explored this compound as a potential inhibitor of the VicK system in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking and dynamic simulations suggest that this compound exhibits strong binding affinity to the VicK protein, particularly at sites crucial for its activity []. This finding highlights this compound's potential as a lead compound for developing novel anti-cariogenic agents.

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